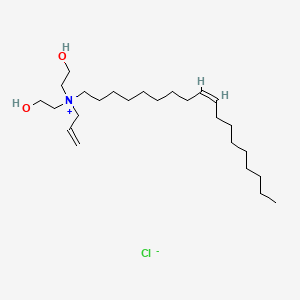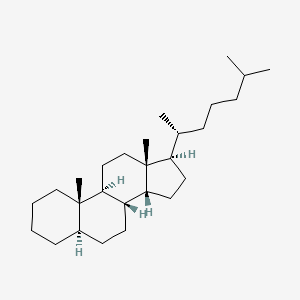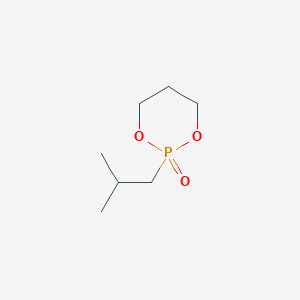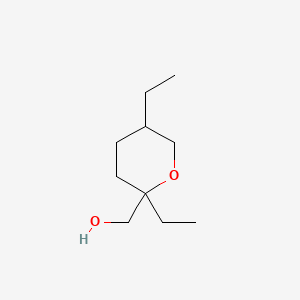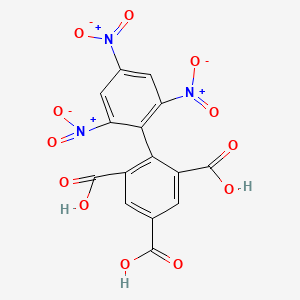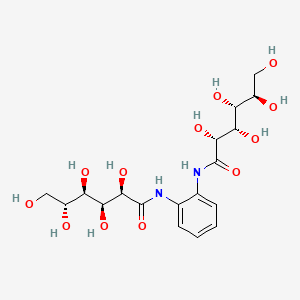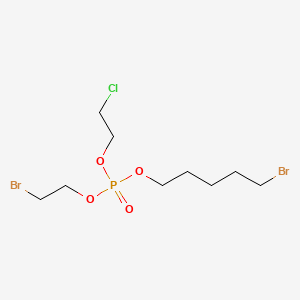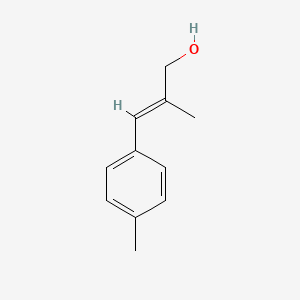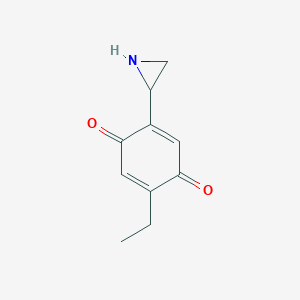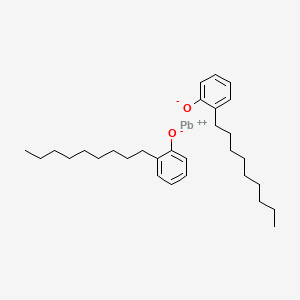
Lead bis(nonylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead bis(nonylphenolate) is an organometallic compound with the molecular formula C₃₀H₄₆O₂Pb. It is a lead(II) salt of nonylphenol, a derivative of phenol with a nonyl group attached to the benzene ring. This compound is known for its applications in various industrial processes, particularly as a stabilizer in the production of plastics and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead bis(nonylphenolate) can be synthesized through the reaction of lead(II) acetate with nonylphenol in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or xylene. The general reaction scheme is as follows:
Pb(OAc)2+2C9H19C6H4OH→Pb(C9H19C6H4O)2+2HOAc
Industrial Production Methods
In industrial settings, the production of lead bis(nonylphenolate) involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Lead bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The lead(II) center can be reduced to metallic lead under reducing conditions.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Metallic lead and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
Lead bis(nonylphenolate) has several applications in scientific research and industry:
Chemistry: Used as a stabilizer in the production of polymers and plastics to prevent degradation.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Limited applications due to the toxicity of lead compounds, but studied for potential use in targeted drug delivery systems.
Industry: Widely used in the production of PVC and other polymers as a heat stabilizer to enhance the material’s durability and longevity.
Mechanism of Action
The mechanism of action of lead bis(nonylphenolate) primarily involves its interaction with polymer chains in plastics, where it acts as a stabilizer. The phenolic groups can scavenge free radicals generated during the thermal degradation of polymers, thereby preventing chain scission and cross-linking. The lead(II) center can also interact with various functional groups in the polymer matrix, enhancing the material’s thermal stability.
Comparison with Similar Compounds
Similar Compounds
Lead bis(phenolate): Similar structure but lacks the nonyl group, resulting in different solubility and reactivity properties.
Lead bis(tert-butylphenolate): Contains tert-butyl groups instead of nonyl groups, leading to different steric effects and stability.
Lead bis(octylphenolate): Similar to lead bis(nonylphenolate) but with shorter alkyl chains, affecting its solubility and interaction with polymers.
Uniqueness
Lead bis(nonylphenolate) is unique due to the presence of the nonyl group, which provides enhanced solubility in organic solvents and better compatibility with polymer matrices. This makes it particularly effective as a stabilizer in the production of high-performance plastics and polymers.
Properties
CAS No. |
72586-00-6 |
|---|---|
Molecular Formula |
C30H46O2Pb |
Molecular Weight |
646 g/mol |
IUPAC Name |
lead(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Pb/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI Key |
RZJWIRXAABVVBS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



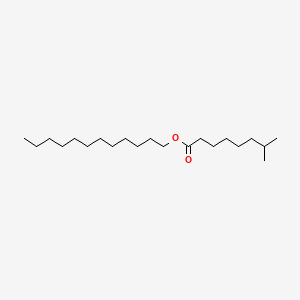
![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
